molecular formula C11H11N3O B3125666 2-Pyrazinamine, 5-(3-methoxyphenyl)- CAS No. 328233-25-6

2-Pyrazinamine, 5-(3-methoxyphenyl)-

Cat. No. B3125666
Key on ui cas rn: 328233-25-6
M. Wt: 201.22 g/mol
InChI Key: YVXSWKSYJDSPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803372B2

Procedure details

To a solution of 2-amino-5-bromopyrazine (642 mg) in dimethoxyethane (40 mL) was added 3-methoxyphenylboronic acid (560 mg), 1.5N aqueous sodium carbonate solution (4 mL) and tetrakis(triphenylphosphine) palladium (0) (86 mg). The mixture was stirred at 800° C. for 6 hours. To the reaction mixture was added water (20 mL) and the whole was extracted with ethyl acetate (50 mL×3). The extract was washed with saturated saline solution and then dried over anhydrous Na2SO4. The concentration of the solvent left a crystal residue, which was washed with ethyl ether (10 mL) to give the subject compound (760 mg).
Quantity
642 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5](Br)=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+].O>C(COC)OC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[N:6][C:5]([C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([O:10][CH3:9])[CH:16]=2)=[CH:4][N:3]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
642 mg
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
560 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Name
Quantity
4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
86 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
800 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 800° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
The extract was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
WAIT
Type
WAIT
Details
The concentration of the solvent left a crystal residue, which
WASH
Type
WASH
Details
was washed with ethyl ether (10 mL)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=NC=C(N=C1)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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